Linker Length: Two-Carbon Ethyl Spacer vs. One-Carbon Methylene in 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
The patent literature covering pyridazinone-based thyroid hormone analogs demonstrates that homologation of the linker between the pyridazinone core and the pendant aryl/heteroaryl group directly modulates THR-β binding affinity and functional activity. While specific IC50/EC50 values for 6-((2-(thiophen-2-yl)ethyl)amino)pyridazin-3-ol have not been publicly disclosed, the patent teaches that ethyl-linked analogs within the generic formula achieve higher THR-β agonistic activity compared to their methylene-linked counterparts [1]. This trend is consistent with the broader pyridazinone medicinal chemistry literature, where a two-carbon spacer enhances conformational complementarity with the receptor binding pocket. For researchers constructing a THR-β SAR table, sourcing the two-carbon ethyl-linked compound rather than the one-carbon methylene analog (6-((thiophen-2-ylmethyl)amino)pyridazin-3-ol, CAS 1866404-26-3) is essential to reproduce and extend the patent-claimed potency trend.
| Evidence Dimension | Linker length effect on THR-β functional activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | Ethyl (two-carbon) linker: taught to confer higher THR-β agonistic activity within generic patent formula (exact EC50 not disclosed) [1] |
| Comparator Or Baseline | Methylene (one-carbon) linker analog: 6-((thiophen-2-ylmethyl)amino)pyridazin-3-ol (CAS 1866404-26-3); lower THR-β activity implied by SAR trends in patent [1] |
| Quantified Difference | Qualitative SAR: ethyl > methylene linker for THR-β agonism (no public head-to-head IC50 data available) |
| Conditions | THR-β functional assay as described in patent family US 11,964,962 [1] |
Why This Matters
Procurement of the correct homolog is necessary to reproduce the THR-β activity hierarchy claimed in the enabling patent disclosures, preventing misleading SAR conclusions.
- [1] Xie, B. et al. Pyridazinone compound represented by Formula (I), or a pharmaceutically acceptable salt, prodrug, hydrate, solvate, polymorph, stereoisomer, or isotopic variant thereof. U.S. Patent 11,964,962, issued April 23, 2024. Assignee: Shandong First Medical University & Shandong Academy of Medical Sciences. View Source
